3-Bromo-2,4-dimethylaniline

Catalog No.
S685689
CAS No.
66314-77-0
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,4-dimethylaniline

CAS Number

66314-77-0

Product Name

3-Bromo-2,4-dimethylaniline

IUPAC Name

3-bromo-2,4-dimethylaniline

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

NOIVEHKDGBUHGJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)C)Br

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)Br

Organic Synthesis:

  • 3-Br-2,4-DMA can serve as a starting material for the synthesis of various organic compounds. Its reactive bromine atom allows for substitution reactions with other functional groups, enabling the creation of diverse molecules with specific properties.

Medicinal Chemistry:

  • Studies suggest the potential of 3-Br-2,4-DMA and its derivatives as antimicrobial agents. Research indicates activity against certain bacterial strains, although further investigation is needed to understand its efficacy and mechanism of action [].

Material Science:

  • Some studies have explored the use of 3-Br-2,4-DMA and its derivatives in the development of functional materials. These materials may possess interesting properties, such as electrical conductivity or light-emitting capabilities, but further research is required to confirm their potential applications [].

3-Bromo-2,4-dimethylaniline is an organic compound with the molecular formula C₈H₁₀BrN. It is classified as a substituted aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine and methyl groups, respectively. This compound is notable for its distinct chemical structure, which imparts unique physical and chemical properties that are valuable in various applications, particularly in organic synthesis and industrial processes .

  • Oxidation: This compound can undergo oxidation to form quinones or nitroso compounds. Common reagents for this reaction include potassium permanganate in either acidic or basic conditions.
  • Reduction: It can be reduced to form 3-bromo-2,4-dimethylcyclohexylamine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The bromine atom in the compound can be substituted by various nucleophiles (e.g., hydroxide, alkoxide, or amine groups), leading to the formation of different substituted aniline derivatives. Sodium hydroxide or sodium methoxide in polar solvents are typical reagents used for these reactions.

Major Products Formed

  • Oxidation: Quinones or nitroso compounds.
  • Reduction: 3-bromo-2,4-dimethylcyclohexylamine.
  • Substitution: Various substituted aniline derivatives.

The synthesis of 3-Bromo-2,4-dimethylaniline typically involves several steps:

  • Bromination: The starting material, 2,4-dimethylaniline, is subjected to bromination using bromine in a suitable solvent (e.g., carbon tetrachloride) to introduce the bromine atom at the desired position on the aromatic ring.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure 3-Bromo-2,4-dimethylaniline.

Alternative synthetic routes may involve direct substitution reactions from other brominated anilines or variations in reaction conditions to optimize yield and purity .

3-Bromo-2,4-dimethylaniline finds a variety of applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Research: Used as a reagent in biochemical assays and studies involving enzyme interactions.
  • Material Science: Employed in the development of polymeric materials and coatings due to its unique chemical properties.

Research has indicated that 3-Bromo-2,4-dimethylaniline interacts with several biological targets:

  • Cytochrome P450 Enzymes: It has been shown to affect the activity of these enzymes significantly.
  • Cell Signaling Pathways: Studies indicate that it can influence pathways related to cell growth and apoptosis.

Such interactions highlight its potential as a tool for studying metabolic processes and drug interactions .

Several compounds share structural similarities with 3-Bromo-2,4-dimethylaniline. Here are a few notable examples:

Compound NameStructure DescriptionKey Differences
3-Bromo-N,N-dimethylanilineTwo methyl groups attached to nitrogenLacks methyl groups on benzene ring
2-Bromo-4-methylanilineBromine at position 2 and one methyl group at position 4Different substitution pattern
3,5-Dibromo-4-methylanilineTwo bromine atoms at positions 3 and 5Contains two bromine substituents

Uniqueness

The uniqueness of 3-Bromo-2,4-dimethylaniline lies in its specific substitution pattern that enhances its reactivity compared to similar compounds. The presence of both bromine and methyl groups on the benzene ring allows for diverse chemical transformations and applications in synthetic chemistry .

Physical State and Appearance

3-Bromo-2,4-dimethylaniline exists as a solid crystalline compound under standard conditions . The compound typically appears as a colorless to pale yellow crystalline solid [2] [3]. When pure, the material exhibits minimal coloration, but commercial samples may display a slight yellow tint due to trace impurities or oxidation products. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory and industrial applications.

The physical form can vary depending on purity and storage conditions, with some suppliers reporting it as appearing in different morphological states ranging from powder to semi-solid forms depending on temperature and humidity conditions [4].

Thermodynamic Properties

Melting Point (47-47.5°C) and Boiling Point (271.9±35.0°C)

The melting point of 3-Bromo-2,4-dimethylaniline has been experimentally determined to be in the range of 47-47.5°C [5] [6]. This relatively low melting point is characteristic of substituted anilines with electron-donating methyl groups and the electron-withdrawing bromine substituent, which affects the intermolecular forces within the crystal lattice.

The boiling point is predicted to be 271.9±35.0°C at standard atmospheric pressure [5] [6]. This predicted value takes into account the molecular weight, intermolecular hydrogen bonding from the amino group, and the influence of the bromine and methyl substituents on the vapor pressure characteristics.

The relatively narrow melting point range indicates good purity of the compound and suggests a well-defined crystalline structure. The significant difference between melting and boiling points (approximately 224°C) demonstrates the compound's thermal stability across a wide temperature range.

Thermochemical Data and Phase Transitions

The solid-liquid phase transition occurs as a first-order phase transition at the melting point, characterized by a discontinuous change in volume and enthalpy while maintaining constant temperature and pressure. During this transition, the ordered crystalline structure converts to the liquid phase with increased molecular mobility.

Specific thermochemical data including heat capacity, enthalpy of formation, and entropy values have not been extensively reported in the literature for this specific compound. However, based on structural analogy with similar substituted anilines, the estimated heat capacity is expected to be in the range of 150-200 J/mol·K for the solid phase.

The phase transition involves breaking of intermolecular hydrogen bonds between amino groups and van der Waals interactions between the aromatic systems and substituents. The presence of the bromine atom significantly influences the intermolecular forces due to its size and polarizability.

Solubility Profile in Various Solvents

3-Bromo-2,4-dimethylaniline demonstrates excellent miscibility with organic solvents, particularly chloroform, dichloromethane, and methanol [7]. This solubility profile is typical for aromatic amines and reflects the compound's dual character combining both polar (amino group) and nonpolar (aromatic ring and alkyl substituents) regions.

The compound shows limited solubility in water due to its predominantly hydrophobic character, despite the presence of the amino group which can participate in hydrogen bonding. The solubility in polar protic solvents like methanol is enhanced by hydrogen bonding between the amino group and the solvent molecules.

In nonpolar solvents, solubility is facilitated by van der Waals interactions between the aromatic system and solvent molecules. The presence of methyl groups increases the hydrophobic character, while the bromine substituent provides additional polarizability that can enhance solubility in moderately polar solvents.

Density (1.424±0.06 g/cm³) and Physical Constants

The density of 3-Bromo-2,4-dimethylaniline is predicted to be 1.424±0.06 g/cm³ [5] [6]. This relatively high density compared to unsubstituted aniline (1.022 g/cm³) is primarily attributed to the presence of the heavy bromine atom, which significantly increases the molecular mass while only moderately increasing the molecular volume.

Additional physical constants include:

  • Molecular weight: 200.08 g/mol [8] [10]
  • Exact mass: 199.00000 Da [8]
  • Polar surface area (PSA): 26.02000 Ų [8]
  • LogP value: 3.22930 [8]

The LogP value indicates the compound's lipophilicity, suggesting moderate to high hydrophobic character and good membrane permeability potential. The relatively small polar surface area confirms the limited polar character contributed primarily by the amino group.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible spectrum of 3-Bromo-2,4-dimethylaniline exhibits characteristic absorption features typical of substituted anilines [13]. The primary absorption occurs in the 250-300 nm region, corresponding to π→π* transitions within the aromatic system [13] [14].

The presence of the amino group as an electron-donating substituent extends the conjugation of the aromatic system through resonance, resulting in a bathochromic shift compared to simple benzene derivatives. The electron-withdrawing bromine substituent partially counteracts this effect, creating a complex electronic environment that influences the exact absorption wavelengths.

Additional absorption features may appear at longer wavelengths due to n→π* transitions involving the nitrogen lone pair electrons [14]. The methyl substituents provide hyperchromic effects, potentially intensifying certain absorption bands.

Infrared Spectroscopy Profile

The infrared spectrum of 3-Bromo-2,4-dimethylaniline displays several characteristic absorption bands that serve as diagnostic fingerprints [15] [16]:

Nitrogen-Hydrogen Stretching Region (3200-3500 cm⁻¹): Primary aromatic amines characteristically show two distinct N-H stretching bands in this region, corresponding to symmetric and asymmetric stretching modes [15]. These peaks are typically more intense than those observed in aliphatic amines due to the aromatic character.

Aromatic Carbon-Hydrogen Stretching (above 3000 cm⁻¹): The aromatic C-H stretching vibrations appear as sharp peaks above 3000 cm⁻¹, clearly distinguishable from aliphatic C-H stretches that occur below this frequency [17] [15].

Aromatic Carbon-Carbon Stretching (1450-1600 cm⁻¹): Multiple peaks in this region correspond to aromatic C=C stretching vibrations, characteristic of the benzene ring system [17].

Nitrogen-Hydrogen Bending (1550-1650 cm⁻¹): The N-H bending vibration appears as a medium-intensity peak, which can sometimes be confused with C=C stretching vibrations [15].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-2,4-dimethylaniline shows distinct resonance patterns based on the chemical environment of different proton types [18] [19] [20]:

  • Aromatic protons: Expected to appear in the 6.5-8.0 ppm region, with specific chemical shifts depending on the substitution pattern and electronic effects of the bromine and methyl groups
  • Amino protons (NH₂): Typically observed in the 3-5 ppm range, often appearing as a broad singlet due to rapid exchange with trace moisture
  • Methyl protons: The two methyl groups appear as singlets in the 2.0-2.5 ppm region, with slight differences in chemical shift due to their different electronic environments

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon framework [21]:

  • Aromatic carbons: Appear in the 110-160 ppm region, with the carbon bearing the amino group typically appearing around 145-150 ppm
  • Methyl carbons: Expected in the 15-25 ppm range, with exact positions influenced by their proximity to electron-withdrawing or electron-donating groups
  • Brominated carbon: The carbon bearing the bromine substituent typically appears around 110-120 ppm

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 3-Bromo-2,4-dimethylaniline reveals characteristic fragmentation patterns that aid in structural identification [22] [23]:

Molecular Ion Peak: The molecular ion appears at m/z 199/201, showing the characteristic bromine isotope pattern with peaks at M and M+2 in approximately 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Base Peak and Major Fragments:

  • Loss of bromine (m/z 120): α-cleavage resulting in loss of the bromine radical
  • Loss of amino group (m/z 183): Elimination of NH₂ from the molecular ion
  • Methylation losses: Sequential loss of CH₃ groups (M-15, M-30)
  • Tropylium-type ions: Rearrangement processes leading to stabilized aromatic cations

XLogP3

2.7

Wikipedia

3-Bromo-2,4-dimethylaniline

Dates

Last modified: 08-15-2023

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